
1-(4-Bromphenyl)-3,3,3-trifluorpropan-1-ol
Übersicht
Beschreibung
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oberflächenmodifizierung von Elektroden
1-(4-Bromphenyl)-3,3,3-trifluorpropan-1-ol: wurde zur Herstellung von oberflächenmodifizierten Au (111) Elektroden verwendet . Diese Anwendung ist im Bereich der Elektrochemie von entscheidender Bedeutung, wo Elektrodenoberflächen so angepasst werden, dass ihre Eigenschaften wie Leitfähigkeit, Reaktivität und Stabilität verbessert werden. Die Fähigkeit der Verbindung, Bromphenylgruppen auf die Elektrodenoberfläche einzuführen, kann die Elektronentransferprozesse und die katalytischen Aktivitäten signifikant beeinflussen.
Antibakterielle Aktivität
Derivate dieser Verbindung haben vielversprechende Ergebnisse als antimikrobielle Mittel gezeigt. Es wird angenommen, dass die Bromphenylgruppe zur antimikrobiellen Wirksamkeit dieser Verbindungen beiträgt. Sie wurden gegen verschiedene Bakterienarten (grampositiv und gramnegativ) und Pilzarten getestet und zeigten ein breites Wirkungsspektrum .
Antiproliferative Mittel
Die Derivate der Verbindung wurden auch auf ihr Potenzial als Antiproliferative Mittel untersucht, insbesondere gegen Krebszelllinien. Studien haben gezeigt, dass diese Derivate das Wachstum von Krebszellen, wie z. B. der menschlichen Brustadenokarzinom-Zelllinie (MCF7), wirksam hemmen können, was auf eine potenzielle Anwendung in der Krebstherapie hindeutet .
Molekulardocking-Studien
Molekulardocking-Studien wurden mit Derivaten von This compound durchgeführt, um ihre Wechselwirkung mit biologischen Zielstrukturen zu verstehen. Diese Studien helfen bei der Vorhersage der Bindungsmodi und Affinitäten der Verbindungen zu Rezeptoren, was für ein rationales Wirkstoffdesign wertvoll ist .
Neurotoxizitätsforschung
Es wurden Forschungsarbeiten durchgeführt, um die neurotoxischen Potenziale neu synthetisierter Derivate auf die Acetylcholinesterase (AchE)-Aktivität und das Malondialdehyd (MDA)-Niveau im Gehirn zu untersuchen. Dies ist wichtig, um die Auswirkungen von Chemikalien auf das Nervensystem und für die Entwicklung von neuroprotektiven Strategien zu verstehen .
Oxidativer Stress und Krankheitsentwicklung
Die Derivate der Verbindung wurden auf ihre Rolle im oxidativen Stress und seiner Assoziation mit der Krankheitsentwicklung untersucht. Oxidativer Stress ist mit verschiedenen Krankheiten verbunden, und die Fähigkeit der Verbindung, freie Radikale und reaktive Sauerstoffspezies (ROS) zu beeinflussen, ist von großem Interesse bei der Entwicklung von Antioxidantien und therapeutischen Mitteln .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-7-3-1-6(2-4-7)8(14)5-9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZFEMQGRLKIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13541-19-0 | |
| Record name | 1-(4-bromophenyl)-3,3,3-trifluoropropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}phenol](/img/structure/B1523393.png)
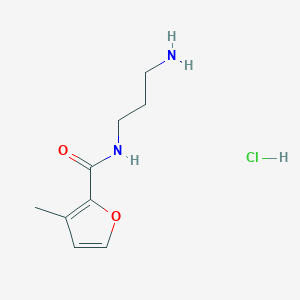

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)

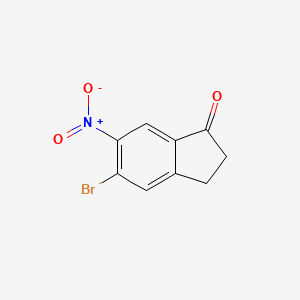
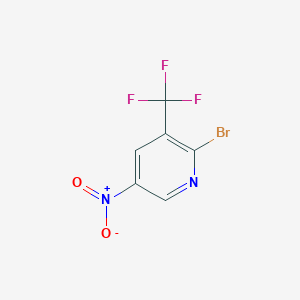
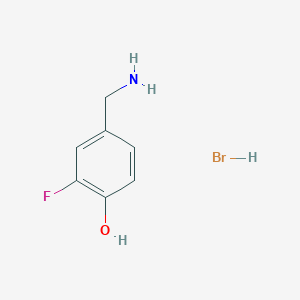
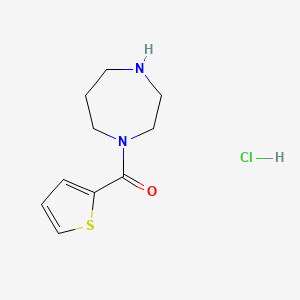
![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)
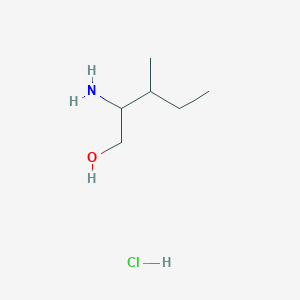
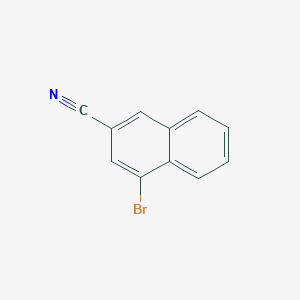
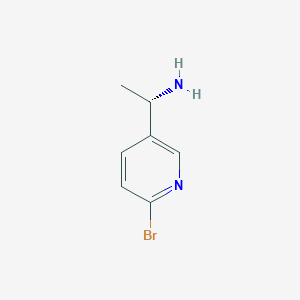
![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)
